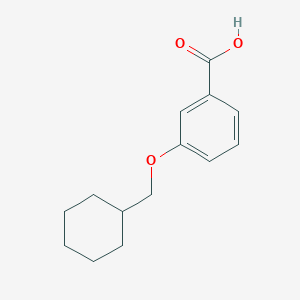

3-(Cyclohexylmethoxy)benzoic acid

描述

Contextualization within Benzoic Acid Derivatives and Ethers

3-(Cyclohexylmethoxy)benzoic acid is an organic compound that belongs to two principal classes of chemical structures: benzoic acid derivatives and ethers. The core of the molecule is benzoic acid, an aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH). preprints.orgresearchgate.net The "3-" designation indicates that the substituent is attached to the third carbon atom of the benzene ring, relative to the carboxyl group, a position also known as the meta position.

The substituent itself, a cyclohexylmethoxy group (-O-CH₂-C₆H₁₁), classifies the molecule as an ether. An ether is characterized by an oxygen atom connected to two alkyl or aryl groups. In this specific case, it is a benzyl-type ether where the oxygen is bonded to the benzoic acid ring and a cyclohexylmethyl group. The presence of the bulky, non-polar cyclohexyl ring introduces significant lipophilicity to this portion of the molecule. pharmacy180.com The combination of the polar, acidic carboxyl group and the non-polar cyclohexylmethoxy group results in an amphipathic molecule with distinct regions of hydrophilicity and lipophilicity.

Significance in Medicinal Chemistry and Organic Synthesis Research

The benzoic acid scaffold is a fundamental building block in medicinal chemistry, found in numerous natural products and synthetic drugs. preprints.orgresearchgate.net Derivatives of benzoic acid have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. preprints.orgontosight.aiontosight.ai The carboxylic acid group is a key feature, often involved in binding to biological targets through hydrogen bonding or ionic interactions. Modifications to the benzoic acid ring are a common strategy to modulate a compound's biological activity, selectivity, and pharmacokinetic properties. acs.org

Ethers are also a common functional group in pharmaceuticals, often introduced to replace more metabolically labile groups or to alter a molecule's solubility and ability to cross cell membranes. The cyclohexylmethoxy group, in particular, adds a significant lipophilic character which can influence how the molecule interacts with biological systems, potentially enhancing its binding to hydrophobic pockets in enzymes or receptors. pharmacy180.com Therefore, the structure of this compound represents a hybrid of a well-established pharmacophore (benzoic acid) and a lipophilic side chain, suggesting its potential for investigation as a novel therapeutic agent.

In organic synthesis, compounds like this compound are valuable as intermediates. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, allowing for further molecular elaboration. sciencemadness.orgyoutube.com The ether linkage is generally stable under many reaction conditions, making it a reliable component during multi-step syntheses.

Current Research Landscape and Gaps for this compound

Despite the well-documented importance of benzoic acid derivatives and ethers in scientific research, a review of the current academic literature reveals a significant gap concerning this compound specifically. While its isomer, 4-(cyclohexylmethoxy)benzoic acid, is documented in chemical databases like PubChem, there is a notable absence of dedicated studies on the synthesis, characterization, or biological evaluation of the 3-substituted isomer. uni.lu

The existing research landscape is rich with studies on other substituted benzoic acids, including those with various ether-linked side chains. For instance, research has been conducted on the synthesis and biological activity of compounds like 3-methoxybenzoic acid and other 3-alkoxy benzoic acids. rasayanjournal.co.in Similarly, derivatives such as "Benzoic acid, 3-(cyclohexylmethoxy)-4-iodo-, methyl ester" have been synthesized, indicating that the core structure is chemically accessible. chemicalbook.com However, these examples also highlight the gap: the parent compound, this compound, remains largely unexplored and uncharacterized in peer-reviewed literature. This lack of data presents an opportunity for new research to fill this void.

Academic Objectives and Scope of Investigation

Given the current research gap, a foundational academic investigation of this compound would encompass several key objectives. The primary goal would be to synthesize and purify the compound, likely through a Williamson ether synthesis by reacting a salt of 3-hydroxybenzoic acid with cyclohexylmethyl halide.

The scope of a comprehensive investigation would include:

Synthesis and Optimization: Developing a reliable and efficient synthetic route to produce the compound in high yield and purity.

Structural Characterization: Unambiguously confirming the chemical structure using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Profiling: Determining key physical and chemical properties such as melting point, solubility in various solvents, and the acid dissociation constant (pKa).

Preliminary Biological Screening: Evaluating the compound for various biological activities, drawing inspiration from the known properties of other benzoic acid derivatives. This could include assays for antimicrobial, antioxidant, or anti-inflammatory activity. ontosight.airasayanjournal.co.in

Such a study would provide the first detailed report on this specific molecule, laying the groundwork for any future research into its potential applications in medicinal chemistry, materials science, or other fields.

Data Tables

The following tables provide illustrative data. Table 1 lists the predicted properties for the related isomer, 4-(cyclohexylmethoxy)benzoic acid, as specific experimental data for the 3-isomer is not available. uni.lu Table 2 lists the chemical compounds mentioned in this article.

Table 1: Predicted Physicochemical Properties for 4-(cyclohexylmethoxy)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| XLogP3 (Predicted) | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Monoisotopic Mass | 234.1256 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

Data sourced from the PubChem database for the isomeric compound. uni.lu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(cyclohexylmethoxy)benzoic acid |

| Benzoic acid |

| Benzoic acid, 3-(cyclohexylmethoxy)-4-iodo-, methyl ester |

| 3-hydroxybenzoic acid |

| 3-methoxybenzoic acid |

Structure

3D Structure

属性

IUPAC Name |

3-(cyclohexylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADPVDZVXQCDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexylmethoxy Benzoic Acid and Its Analogs

Established Synthetic Pathways for 3-(Cyclohexylmethoxy)benzoic Acid

Etherification of 3-Hydroxybenzoic Acid Precursors

A common and direct approach to synthesizing this compound involves the etherification of a 3-hydroxybenzoic acid precursor. This method typically begins with the protection of the carboxylic acid group of 3-hydroxybenzoic acid, often through esterification with an alcohol like methanol (B129727) in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to form a methyl ester. rasayanjournal.co.in This intermediate, methyl 3-hydroxybenzoate, is then subjected to an etherification reaction.

The Williamson ether synthesis is a frequently employed strategy for this step. The hydroxyl group of the methyl 3-hydroxybenzoate is deprotonated by a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone (B3395972) to form a phenoxide ion. This nucleophile then reacts with an electrophilic cyclohexyl-containing molecule, typically cyclohexylmethyl bromide or a similar alkyl halide, via a nucleophilic substitution reaction to form the ether linkage. The reaction is usually carried out under reflux conditions. rasayanjournal.co.in Finally, the ester group is hydrolyzed back to a carboxylic acid using a base like aqueous potassium hydroxide (B78521) (KOH) in methanol, followed by acidification with a dilute acid such as hydrochloric acid (HCl), to yield the final product, this compound. rasayanjournal.co.in

Approaches Involving Cyclohexylmethanol and Benzoic Acid Derivatives

An alternative strategy involves the direct reaction of cyclohexylmethanol with a modified benzoic acid derivative. For instance, a process for preparing esters of hydroxybenzoic acids involves reacting the acid with a halocarbon, such as a halogenated cycloaliphatic hydrocarbon, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This suggests a potential pathway where a halogenated benzoic acid derivative could be reacted with cyclohexylmethanol.

Another variation involves the esterification of benzoic acids with alcohols using a solid acid catalyst. mdpi.com While this method directly leads to an ester, it highlights the use of catalysts to facilitate the reaction between the benzoic acid and alcohol moieties, which could be adapted for ether synthesis under different conditions.

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of more complex analogs of this compound often requires multi-step strategies. These can involve the sequential addition of different functional groups to the benzoic acid or cyclohexyl ring. For example, a patented method for preparing 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid illustrates a multi-step approach. google.com This process starts with the reaction of a 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol (B32771) to form a 3-cyclopropylmethoxy-4-hydroxybenzaldehyde intermediate. google.com This is then followed by a reaction with a chlorodifluoroacetic acid derivative to introduce the difluoromethoxy group, and finally, oxidation of the aldehyde to a carboxylic acid. google.com This demonstrates how a core structure, similar to this compound, can be built upon to create more complex molecules.

Advanced Synthetic Approaches and Reaction Optimization

Transition Metal-Free Etherifications

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods, including transition metal-free reactions. Transition metal-free ether coupling reactions have been developed that can be controlled by the choice of base. rsc.org For instance, the reaction of α-bromocarboxamides with tertiary alkyl alcohols can be mediated by cesium carbonate (Cs₂CO₃) to form ethers. rsc.org While this specific example involves a different set of reactants, the principle of using a base to promote ether formation without a transition metal catalyst is applicable to the synthesis of aryl ethers. Another approach describes a base-promoted protocol for the synthesis of N-heteroaryl esters from N-heteroaryl methanols and acyl cyanides via C-C bond cleavage, which also operates under transition metal-free conditions. researchgate.netfrontiersin.org These methods offer potential alternatives to traditional metal-catalyzed cross-coupling reactions for forming the ether linkage in this compound and its analogs.

Role of Catalysts and Reagents in Synthesis

The choice of catalysts and reagents is crucial for optimizing the synthesis of this compound and its derivatives. In the established Williamson ether synthesis, the base plays a critical role. Potassium carbonate is a common choice, but other bases like cesium carbonate have also been shown to be effective, sometimes in combination with other salts like potassium phosphate (B84403) (K₃PO₄), to control the reaction pathway. rasayanjournal.co.inrsc.org

The following table summarizes the key reagents and their roles in the synthesis of this compound and its analogs:

| Reagent | Role | Synthetic Step |

| Concentrated Sulfuric Acid (H₂SO₄) | Acid catalyst | Esterification of 3-hydroxybenzoic acid |

| Potassium Carbonate (K₂CO₃) | Base | Deprotonation of hydroxyl group in etherification |

| Cyclohexylmethyl Bromide | Electrophile | Williamson ether synthesis |

| Aqueous Potassium Hydroxide (KOH) | Base | Hydrolysis of ester to carboxylic acid |

| Cesium Carbonate (Cs₂CO₃) | Base | Transition metal-free etherification |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Coupling agent | Ester formation |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Catalyst | Ester formation |

| Zirconium/Titanium Solid Acid | Catalyst | Esterification of benzoic acids |

Solvent Systems and Reaction Condition Tuning

The synthesis of this compound and its analogs, often achieved through methods like the Williamson ether synthesis, is highly dependent on the careful selection of solvent systems and the fine-tuning of reaction conditions. These factors significantly influence reaction outcomes, including yield, purity, and reaction time. The Williamson ether synthesis, an SN2 reaction, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

The choice of solvent is critical for the efficiency of this reaction. wikipedia.org Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. wikipedia.orgbyjus.com These solvents are effective at solvating the alkoxide, thereby enhancing its nucleophilicity and accelerating the reaction rate. wikipedia.orgbyjus.com

Reaction temperature is another key parameter that requires careful control. Typically, these reactions are conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com This temperature range is generally sufficient to promote the reaction at a reasonable rate without leading to significant decomposition or side reactions.

The selection of a suitable base is also crucial for the deprotonation of the phenol (B47542) to form the reactive alkoxide. While potassium hydroxide or carbonate bases are common in laboratory settings, industrial syntheses may utilize phase transfer catalysis. byjus.com

In some instances, particularly when dealing with unreactive alkylating agents, the addition of an iodide salt can be beneficial. The iodide can undergo a halide exchange with a less reactive alkyl chloride, for instance, to generate a more reactive alkyl iodide in situ, thereby improving the reaction rate. byjus.com For particularly challenging reactions, silver salts like silver oxide have been used to assist the departure of the leaving group. byjus.com

| Parameter | Condition | Rationale |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents that solvate the alkoxide, increasing its reactivity. wikipedia.orgbyjus.com |

| Base | Potassium Hydroxide, Carbonate Bases | Deprotonation of the phenol to form the nucleophilic alkoxide. byjus.com |

| Temperature | 50-100 °C | Optimizes reaction rate while minimizing side reactions. wikipedia.orgbyjus.com |

| Catalyst | Iodide Salts, Silver Oxide | Enhances the reactivity of the alkylating agent or facilitates leaving group departure. byjus.com |

Derivatization Strategies for this compound

The molecular structure of this compound provides a versatile platform for a variety of derivatization strategies aimed at exploring its biological potential. These modifications can target the carboxylic acid moiety, lead to the formation of amide and ester analogs, or involve the incorporation of the entire scaffold into more complex molecular frameworks.

Functional Group Transformations on the Benzoic Acid Moiety

The carboxylic acid group of this compound is a key site for functional group transformations, allowing for the modulation of the molecule's physicochemical properties. wikipedia.org Standard synthetic methods can be employed to convert the carboxylic acid into a range of other functional groups.

Reduction of the carboxylic acid to a primary alcohol, benzaldehyde, or benzyl (B1604629) alcohol can be achieved using reagents such as DIBAL-H, LiAlH₄, or sodium borohydride. wikipedia.org This transformation opens up further synthetic possibilities, as the resulting alcohol can be a precursor for other derivatives.

The carboxylic acid can also be readily converted to more reactive intermediates, such as acid halides. wikipedia.org Treatment with agents like thionyl chloride or phosphorus chlorides yields the corresponding benzoyl chloride, a versatile intermediate for the synthesis of esters and amides. wikipedia.orgyoutube.com Dehydration of benzoic acid using acetic anhydride (B1165640) or phosphorus pentoxide can produce benzoic anhydride. wikipedia.org

Furthermore, the aromatic ring of the benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Due to the electron-withdrawing nature of the carboxylic group, these substitutions, such as nitration and sulfonation, are directed to the meta-position. turito.comquora.com

Synthesis of Amide and Ester Analogs for Biological Evaluation

The synthesis of amide and ester analogs is a common strategy in medicinal chemistry to explore structure-activity relationships and improve the pharmacokinetic profile of a lead compound.

Ester analogs of this compound can be prepared through the acid-catalyzed reaction of the carboxylic acid with an alcohol. wikipedia.org Alternatively, the more reactive benzoyl chloride can be reacted with an alcohol to form the ester. wikipedia.org

Amide analogs are typically synthesized from the corresponding benzoyl chloride by reaction with an amine. wikipedia.org The synthesis of various ester and amide derivatives of pyridinecarboxylic acids has been described for the evaluation of their anticancer activity. nih.gov Similarly, amide derivatives of 3-(dihydroxyboryl)benzoic acid have been synthesized and evaluated as enzyme inhibitors. nih.gov

The synthesis of ester derivatives can also be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). rasayanjournal.co.in

Incorporation into Polycyclic and Heterocyclic Frameworks

To further explore the chemical space and potentially discover novel biological activities, the this compound scaffold can be incorporated into more complex polycyclic and heterocyclic systems.

One approach involves using the benzoic acid derivative as a building block in the synthesis of more elaborate structures. For instance, a derivative of benzoic acid, 2-[(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl]benzoic acid, has been synthesized, demonstrating the integration of the benzoic acid moiety into a heterocyclic framework. researchgate.net

Another strategy could involve intramolecular reactions to form fused ring systems. While specific examples for this compound are not detailed in the provided context, the general principle of using functionalized benzoic acids to construct polycyclic and heterocyclic structures is a well-established synthetic approach.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the unambiguous assembly of the molecular structure. For "3-(Cyclohexylmethoxy)benzoic acid," both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its characterization.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzoic acid ring, the methylene (B1212753) protons of the methoxy (B1213986) linker, and the protons of the cyclohexyl group would be expected.

The aromatic region would likely show complex splitting patterns for the protons on the substituted benzene (B151609) ring. The proton ortho to the carboxylic acid group and the proton ortho to the cyclohexylmethoxy group would exhibit distinct chemical shifts. The other two aromatic protons would also have their own characteristic signals. The integration of these signals would correspond to the number of protons in each environment.

The methylene protons of the -O-CH₂- group linking the cyclohexyl and benzoic acid moieties would appear as a distinct signal, likely a doublet if coupled to the adjacent methine proton of the cyclohexyl group. The protons of the cyclohexyl ring would produce a series of overlapping multiplets in the upfield region of the spectrum, characteristic of saturated carbocyclic systems. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Expected ¹H NMR Data for this compound:

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 4H |

| Methylene (-O-CH₂-) | 3.8 - 4.2 | Doublet | 2H |

| Cyclohexyl Protons | 0.8 - 2.0 | Multiplets | 11H |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the carboxylic acid and the carbon attached to the ether oxygen showing distinct chemical shifts from the other aromatic carbons. The methylene carbon of the -O-CH₂- linker would be found in the range of 60-70 ppm. The carbons of the cyclohexyl ring will produce a set of signals in the upfield region, typically between 20-40 ppm. The number of distinct signals will depend on the symmetry of the cyclohexyl ring.

Expected ¹³C NMR Data for this compound:

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-COOH | 130 - 135 |

| Aromatic C-H | 110 - 130 |

| Methylene (-O-CH₂-) | 60 - 70 |

| Cyclohexyl Carbons | 20 - 40 |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR are primary tools, more complex molecules or derivatives of "this compound" may require the use of advanced two-dimensional (2D) NMR techniques for complete structural assignment. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in these cases.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of proton networks within the cyclohexyl ring and the aromatic system.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing an unambiguous assignment of protonated carbons.

HMBC experiments reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the benzoic acid ring, the methoxy linker, and the cyclohexyl group, as it can show correlations between the methylene protons and the aromatic carbons, as well as the cyclohexyl carbons.

These advanced techniques are crucial for the structural elucidation of novel derivatives and for resolving any ambiguities that may arise from one-dimensional spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For "this compound" (C₁₄H₁₈O₃), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 235.1334 |

| [M+Na]⁺ | 257.1154 |

| [M-H]⁻ | 233.1178 |

Note: These values are calculated based on the elemental composition C₁₄H₁₈O₃.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. vu.edu.au This is particularly useful for analyzing complex mixtures, identifying impurities, and studying the metabolism of compounds.

In the context of "this compound," LC-MS could be employed to:

Assess the purity of a synthesized sample by separating the target compound from any starting materials, by-products, or degradation products.

Quantify the amount of the compound in a sample. mdpi.com

Identify potential metabolites if the compound were studied in a biological system. The mass spectrometer can detect the parent compound and any modified forms, such as hydroxylated or glucuronidated derivatives.

The use of tandem mass spectrometry (MS/MS) in conjunction with LC-MS can provide further structural information. vu.edu.au In an MS/MS experiment, a specific ion (e.g., the molecular ion of "this compound") is selected and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For instance, common fragmentation pathways for this compound might include the loss of the cyclohexylmethoxy group or the cleavage of the ether bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule. docbrown.infoquora.com The IR spectrum of this compound would be characterized by absorption bands corresponding to its key structural features: the carboxylic acid group, the ether linkage, the aromatic ring, and the cyclohexane (B81311) ring.

The most telling absorption is the very broad O-H stretching vibration of the carboxylic acid, which typically appears in the range of 3300 to 2500 cm⁻¹. docbrown.infospectroscopyonline.com This broadness is a result of hydrogen bonding between the acid molecules. docbrown.info Another key indicator is the strong C=O (carbonyl) stretching vibration, which for an aromatic carboxylic acid is expected between 1710 and 1680 cm⁻¹. spectroscopyonline.com The presence of the ether group (-O-CH₂-) is confirmed by C-O stretching vibrations, typically found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Additional characteristic peaks include C-H stretching vibrations from the aromatic ring (around 3100-3000 cm⁻¹) and the aliphatic cyclohexane ring (just below 3000 cm⁻¹). Bending vibrations for the substituted benzene ring also appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 (very broad) |

| Carbonyl (Aromatic Acid) | C=O Stretch | 1710 - 1680 (strong) |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 |

| Ether | C-O Stretch | 1150 - 1085 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Bending | 1600, 1475 |

Note: The values are based on typical ranges for the respective functional groups. docbrown.infospectroscopyonline.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. fbanks.info For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are invaluable for assessing purity and isolating the compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound by separating it from any potential impurities. helixchrom.com In a typical reverse-phase HPLC analysis, a solution of the compound is injected into a column packed with a nonpolar stationary phase (like C18-modified silica). A polar mobile phase is then pumped through the column. sigmaaldrich.com

For the analysis of this compound and related benzoic acid derivatives, a C18 column is commonly used. sigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and interacts consistently with the stationary phase. helixchrom.comsigmaaldrich.com The components of the sample are separated based on their relative affinities for the stationary and mobile phases. As the components exit the column, they pass through a detector, typically a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220-235 nm). helixchrom.comsigmaaldrich.com

A pure sample of this compound would yield a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities, and their peak areas can be used to quantify their relative amounts. The method's accuracy can be confirmed by performing recovery studies on spiked samples. mdpi.comlongdom.org

Table 2: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Ascentis® C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) helixchrom.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 30 °C sigmaaldrich.com |

| Detection | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Note: These are example conditions and may require optimization for this compound specifically. sigmaaldrich.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for qualitatively assessing purity, identifying compounds, and monitoring the progress of a chemical reaction. fbanks.info The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, which acts as the stationary phase (commonly silica (B1680970) gel). fbanks.infoutexas.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, the mobile phase. researchgate.net

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. utexas.edu Since silica gel is polar, nonpolar compounds travel further up the plate, while polar compounds interact more strongly with the silica and move shorter distances. utexas.edu After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active. fbanks.info

The purity of a this compound sample is indicated by a single spot on the developed TLC plate. chegg.com The presence of multiple spots suggests impurities. chegg.com The position of a spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utexas.edu The Rf value is dependent on the specific TLC system (stationary and mobile phases) used. researchgate.net

Table 3: Typical TLC System for Analysis of Benzoic Acid Derivatives

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates researchgate.net |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) researchgate.netresearchgate.net |

| Visualization | UV lamp (at 254 nm) fbanks.info |

Note: The optimal solvent system must be determined experimentally to achieve good separation. fbanks.info

Biological Activity and Mechanistic Investigations of 3 Cyclohexylmethoxy Benzoic Acid Derivatives

Research on Enzyme Inhibition

The ability of 3-(cyclohexylmethoxy)benzoic acid derivatives to modulate the activity of various enzymes has been a significant area of research. These investigations have uncovered potential applications in several therapeutic areas, from antiviral to skin care.

Kinase Enzyme Targets and Inhibition Profiles

While direct studies on this compound's effect on kinase enzymes are not extensively detailed in the provided results, the broader class of benzoic acid derivatives has been investigated for such properties. For instance, certain arylmorpholines, which are trisubstituted benzene (B151609) derivatives, have been identified as potent inhibitors of DNA-PK. ucsf.edu Furthermore, the well-known kinase inhibitor LY294002, a synthetic chromone, demonstrates broad specificity, inhibiting class I PI3-kinases, mTOR, and DNA-PK with IC50 values in the low micromolar range. ucsf.edu These findings suggest that the benzoic acid scaffold can be a starting point for the development of kinase inhibitors.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro, Dengue Virus Protease)

SARS-CoV-2 Main Protease (Mpro):

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com In silico studies have explored the potential of various benzoic acid derivatives to inhibit SARS-CoV-2 Mpro. nih.govresearchgate.net These molecular docking studies predict the binding affinity and interactions of these derivatives with the amino acid residues in the active site of the protease. nih.govresearchgate.net One study highlighted two promising candidates for future drug development based on their docking scores and molecular properties. nih.gov

Research has led to the design and synthesis of potent SARS-CoV-2 Mpro inhibitors based on different scaffolds. For example, a series of inhibitors based on a benzoisothiazolone scaffold were developed, with the most effective compound, 16b-3, exhibiting an IC50 value of 116 nM. nih.gov This compound demonstrated high selectivity for Mpro over other viral enzymes like PLpro and RdRp. nih.gov

Dengue Virus Protease:

The NS3 protease of the Dengue virus (DENV), which requires the NS2B cofactor for its function, is another significant target for antiviral inhibitors. nih.gov Systematic screening of antiviral phytochemicals has identified potential inhibitors of the DENV NS3 protease. nih.gov While specific data on this compound is not available, studies on related benz[d]isothiazol-3(2H)-one derivatives have been conducted to assess their inhibitory activity against DENV2 NS2B-NS3 protease. nih.gov

Tyrosinase Inhibition and Anti-Melanogenic Pathways

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for developing skin-whitening agents and treating hyperpigmentation disorders. inje.ac.krresearchgate.net Several derivatives of benzoic acid have shown potential as tyrosinase inhibitors. nih.gov

A chalcone (B49325) derivative, 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone (chalcone 21), was identified as an anti-melanogenic substance in B16F10 melanoma cells. nih.govresearchgate.net To enhance its activity, 21 derivatives were synthesized. nih.gov Among these, (E)-N-(4-(3-(2-(cyclohexylmethoxy)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acetamide (chalcone 21-21) was found to be the most potent, with an IC50 value of 0.54 μM for inhibiting cellular melanin production, making it approximately 10-fold more effective than the original chalcone 21. nih.gov The study suggested that the presence of cyclohexylmethoxy and acetamido groups at specific positions is crucial for the anti-melanogenic activity. nih.gov

The anti-melanogenic effects of some compounds are mediated through the downregulation of the CREB-dependent signaling pathway, which in turn suppresses the expression of microphthalmia-associated transcription factor (MITF) and key melanogenesis-related enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). nih.gov Some inhibitors function through a dual mechanism: directly inhibiting tyrosinase activity and reducing the expression of melanogenesis-related genes and proteins. mdpi.com

| Compound/Derivative | Target/Pathway | Activity/IC50 | Reference |

| (E)-N-(4-(3-(2-(cyclohexylmethoxy)phenyl)-3-oxoprop-1-en-1-yl)phenyl)acetamide (chalcone 21-21) | Cellular Melanin Production | IC50: 0.54 μM | nih.gov |

| Benzoic acid derivatives (general) | Tyrosinase | Inhibitory potential | nih.gov |

| Chalcone 21 | Anti-melanogenic in B16F10 cells | Active | nih.govresearchgate.net |

| Various tyrosinase inhibitors | Melanogenesis | Inhibition via CREB pathway | nih.gov |

| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one derivatives | Tyrosinase | Competitive inhibition | mdpi.com |

Antimicrobial Research Applications

The antimicrobial properties of benzoic acid and its derivatives have long been recognized and utilized. ontosight.ai Research continues to explore the efficacy of new derivatives against a range of microbial pathogens.

Antibacterial Efficacy Against Bacterial Strains

Benzoic acid and its derivatives are known to possess antibacterial properties. nih.govresearchgate.net The effectiveness of these compounds can be influenced by factors such as the type, number, and position of substituents on the benzoic ring. nih.gov For instance, the addition of hydroxyl or methoxyl groups can alter the antibacterial activity against strains like Escherichia coli. nih.gov Some studies have shown that certain phenolic acids can limit biofilm formation by E. coli. nih.gov

Derivatives of 3-hydroxybenzoic acid have been synthesized and tested for their antibacterial potential. rasayanjournal.co.in These novel ester and hybrid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in The lipophilic nature of benzoic acid derivatives allows them to interfere with the active uptake of certain amino and oxo acids in bacteria like E. coli and Bacillus subtilis. researchgate.net

| Bacterial Strain | Compound/Derivative | Activity | Reference |

| Escherichia coli | Benzoic acid derivatives | Antibacterial activity, biofilm inhibition | nih.gov |

| Gram-positive and Gram-negative bacteria | 3-Hydroxybenzoic acid derivatives | Active | rasayanjournal.co.in |

| Campylobacter jejuni, E. coli O157:H7, Listeria monocytogenes, Salmonella enterica | Phenolic benzaldehydes and benzoic acids | Bactericidal activity | nih.gov |

Antifungal and Antialgal Properties of Derivatives

In addition to their antibacterial effects, benzoic acid derivatives have demonstrated antifungal and antialgal properties. rasayanjournal.co.inresearchgate.net Bioactivity-guided fractionation of plant extracts has led to the isolation of benzoic acid derivatives with activity against fungi like Candida albicans. nih.gov For example, lanceaefolic acid methyl ester showed a minimal inhibitory concentration (MIC) of 100 microg/mL against C. albicans. nih.gov

Research into the antifungal mechanism has identified CYP53, a fungal-specific cytochrome P450 enzyme, as a target for some natural phenolic compounds. nih.gov This has prompted the design and synthesis of benzoic acid derivatives aimed at inhibiting this enzyme, with assessments of their activity against fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov

Antimycobacterial Activity and Prodrug Development

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for novel antitubercular agents. nih.gov Benzoic acid derivatives have been a subject of interest in this area, with research indicating that weak acids, such as benzoic acid itself, possess antimycobacterial properties. nih.govnih.gov

A key strategy to enhance the efficacy of these compounds is the development of prodrugs, particularly through esterification. Ester derivatives of benzoic acids often exhibit greater activity than the parent acids, a phenomenon attributed to their increased lipophilicity. nih.govnih.gov This enhanced lipophilicity is thought to facilitate the compound's entry into the lipid-rich mycobacterial cell wall. Once inside the bacillus, mycobacterial esterases can hydrolyze the ester, releasing the active acidic form of the drug. nih.gov This prodrug approach is particularly promising for targeting Mtb, which has a rich and diverse array of esterase and lipase (B570770) enzymes. nih.gov

While direct studies on the antimycobacterial activity of this compound are not extensively documented in publicly available research, studies on structurally related compounds provide valuable insights. For instance, a series of 3-cyclohexyl-substituted propenoic acids were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. Although these compounds demonstrated only modest activity, the research provided important structure-activity relationships that could guide future drug design. nih.gov

Furthermore, other benzoic acid derivatives have shown promise by targeting specific mycobacterial enzymes. For example, 3-(1-carboxyvinyloxy)benzoic acid has been identified as an inhibitor of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI), an enzyme essential for the biosynthesis of mycobactins, which are siderophores required for iron acquisition by the bacterium. medchemexpress.com This highlights a potential mechanism through which benzoic acid derivatives could exert their antimycobacterial effects.

A study on a library of benzoates with varying electron-withdrawing groups and alkoxy substituents found that phenyl and hexyl esters generally displayed higher activity than the corresponding free acids, with nitrobenzoates showing particularly interesting antitubercular potential. nih.govnih.gov However, the study did not find a direct correlation between the pKa of the free acid and its antimycobacterial activity, suggesting that other factors, such as the specific nature of the substituents, play a crucial role. nih.govnih.gov

Table 1: Antimycobacterial Activity of Selected Benzoic Acid Derivatives and Related Compounds

| Compound/Derivative Type | Target Organism | Activity/Finding | Reference(s) |

|---|---|---|---|

| Benzoic acid ester prodrugs | Mycobacterium tuberculosis | Esters show higher activity than free acids due to increased lipophilicity and subsequent hydrolysis by mycobacterial esterases. | nih.govnih.gov |

| 3-Cyclohexyl-substituted propenoic acids | Mycobacterium tuberculosis | Modest growth inhibition observed. | nih.gov |

| 3-(1-Carboxyvinyloxy)benzoic acid | Mycobacterium tuberculosis salicylate synthase (MbtI) | Inhibitor of MbtI with a Ki value of 500 µM. | medchemexpress.com |

| Phenyl and hexyl esters of various benzoates | Mycobacterium tuberculosis | Higher activity than the corresponding free acids. | nih.govnih.gov |

Research into Other Biological Modulations

Beyond their antimycobacterial potential, derivatives of this compound have been investigated for a range of other biological activities, including anti-inflammatory and antioxidant effects.

Inflammation is a complex biological response, and the search for novel anti-inflammatory agents is a continuous effort in medicinal chemistry. Benzoic acid derivatives have emerged as a promising scaffold for the development of such agents. researchgate.net

Research into a novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares a structural similarity with this compound, has demonstrated potent anti-inflammatory properties. In a lipopolysaccharide (LPS)-induced inflammation model in rats, this compound was found to significantly reduce levels of prostaglandin (B15479496) E2 (PGE-2), a key inflammatory mediator. nih.gov It also decreased the expression of NOX2 and NF-κB, proteins involved in the inflammatory signaling cascade, and reduced the production of reactive oxygen species (ROS). nih.gov Furthermore, the compound showed potential in decreasing the expression of cyclooxygenase-2 (COX-2), a central enzyme in the inflammatory process. nih.gov An earlier study on the same compound also highlighted its ability to inhibit COX-2 and presumably the LPS-induced NF-κβ signaling pathway. nih.gov

Another study on a new benzoic acid, 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acid, found that it moderately suppressed the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in LPS-induced RAW264 macrophage cells without causing cytotoxicity. researchgate.net

In a different study, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid was shown to have anti-inflammatory activity comparable to that of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID), in a carrageenan-induced paw edema test in rats. mdpi.com This compound significantly suppressed edema development at doses of 25 and 125 mg/kg. mdpi.com

Table 2: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

| Compound | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Reduced PGE-2, NOX2, NF-κB, ROS, and COX-2 expression. | nih.govnih.gov |

| 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acid | LPS-induced RAW264 macrophage cells | Moderately suppressed TNF-α production. | researchgate.net |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Anti-inflammatory activity comparable to diclofenac; suppressed edema by 48.9–63.1%. | mdpi.com |

The antioxidant properties of benzoic acid derivatives have been a subject of considerable research, with studies indicating a strong relationship between their chemical structure and antioxidant capacity. nih.govwiserpub.com The antioxidant activity is often influenced by the nature and position of substituents on the aromatic ring, particularly hydroxyl groups. nih.govwiserpub.com

Studies on dihydroxy derivatives of benzoic acid have shown that only those with electron-donating substituents exhibit significant antioxidant activity. wiserpub.com This suggests that the electronic properties of the substituents play a critical role in the compound's ability to scavenge free radicals. The antioxidant capacity of these derivatives has been evaluated using various assays, including the CUPRIC reducing antioxidant capacity (CUPRAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wiserpub.com

In a comparative study, cinnamic acids were found to be more efficient antioxidants than their corresponding benzoic acid counterparts in both a competition kinetic test and in an in vitro model of low-density lipoprotein (LDL) oxidation. nih.gov This suggests that the presence of the propenoic acid side chain in cinnamic acids enhances their antioxidant activity.

At present, there is no publicly available research specifically investigating the potential of this compound or its close derivatives in the context of hemoglobin affinity modulation for the treatment of sickle cell disease. The primary focus in this area of research has been on aromatic aldehydes, which can form a reversible covalent Schiff-base interaction with the N-termini of the hemoglobin α-chains, thereby stabilizing the high-oxygen-affinity state of the protein and preventing red blood cell sickling. nih.gov

Interleukin-5 (IL-5) is a key cytokine involved in the maturation, proliferation, and activation of eosinophils, making it a significant target in the treatment of eosinophilic asthma and other allergic diseases. nih.govnih.gov Current therapeutic strategies targeting the IL-5 pathway primarily involve monoclonal antibodies such as mepolizumab, reslizumab, and benralizumab. nih.govnih.gov There is no available scientific literature to date that has explored the IL-5 inhibitory activity of this compound or its derivatives. Research into small molecule inhibitors of IL-5 has focused on other chemical scaffolds, such as chromenone analogs.

Structure Activity Relationship Sar and Ligand Design Studies

Impact of the Cyclohexylmethoxy Moiety on Biological Potency

The cyclohexylmethoxy group is a significant contributor to the biological potency of this class of compounds. Its primary role is to occupy a hydrophobic pocket within the target enzyme's active site. The size and lipophilicity of the cyclohexyl ring are critical for establishing favorable van der Waals interactions, thereby anchoring the inhibitor to the enzyme.

Studies on related structures, such as those targeting soluble epoxide hydrolase (sEH), have demonstrated that bulky, hydrophobic groups like the adamantyl moiety can lead to a substantial increase in inhibitory potency. While not identical, the principle of utilizing a non-aromatic, lipophilic group to enhance binding affinity is directly applicable. In the context of 3-(cyclohexylmethoxy)benzoic acid derivatives, the cyclohexyl group serves a similar purpose, optimizing interactions within hydrophobic regions of the binding site.

Influence of Substitution Patterns on the Benzoic Acid Core

The substitution pattern on the benzoic acid core is a critical determinant of the inhibitory activity and selectivity of these compounds. The position and nature of the substituents dictate the electronic properties and the ability of the molecule to form key interactions with amino acid residues in the enzyme's active site.

For instance, in studies of various benzoic acid derivatives, it has been observed that the placement of substituents significantly affects biological outcomes. iomcworld.comnih.gov Research on retinoid X receptor (RXR) agonists showed that a methyl group at the meta position relative to the carboxyl group could confer antagonistic properties. nih.gov This highlights the sensitivity of the biological response to subtle changes in the substitution pattern.

In the case of this compound, the meta positioning of the cyclohexylmethoxy group is crucial. This specific arrangement allows the carboxylic acid to engage with polar residues at the active site, while the cyclohexylmethoxy group extends into a hydrophobic region. Altering this substitution to the ortho or para position would likely disrupt this optimal binding orientation and reduce potency. Theoretical studies have also shown that substituents on the benzoic acid ring influence properties like bond dissociation energies, which can be correlated with their biological activity using Hammett constants. researchgate.net

Table 1: Impact of Benzoic Acid Substitution on Biological Activity (Illustrative Examples)

| Compound Class | Substitution Pattern | Observed Effect on Activity | Reference |

| Retinoid Agonists | meta-methyl | Conferred antagonistic properties | nih.gov |

| Mcl-1/Bfl-1 Inhibitors | 2,5-disubstitution | Deletion of 5-phenethylthio group significantly decreased binding affinity | nih.gov |

| Benzoic Acid Derivatives (Antisickling) | Electron-donating groups | Potent antisickling activity | iomcworld.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgdergipark.org.tr This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are most important for potency.

In the context of benzoic acid derivatives, QSAR studies have been successfully employed to predict activities such as antisickling properties. iomcworld.comresearchgate.net These models often use physicochemical descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters to quantify the structural features of the molecules. iomcworld.comresearchgate.net A typical QSAR model takes the form of a mathematical equation that relates these descriptors to the observed biological activity. wikipedia.org

For this compound analogs, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly insightful. nih.govmdpi.com These methods generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.govmdpi.com Such models can guide the rational design of new derivatives with improved potency by indicating optimal substitution patterns on both the cyclohexyl and benzoic acid moieties. mdpi.com

Table 2: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Provided |

| Electronic | Hammett constants (σ), Dipole moment | Distribution of charge, ability to participate in electrostatic interactions |

| Steric | Molar refractivity, Taft steric parameters | Size and shape of the molecule or substituents |

| Hydrophobic | Partition coefficient (logP) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices | Atomic arrangement and branching |

| 3D Field-Based | CoMFA/CoMSIA fields | 3D distribution of steric, electrostatic, and other properties |

Principles of Rational Ligand Design for Target-Specific Interactions

The rational design of ligands, such as derivatives of this compound, for specific biological targets relies on a deep understanding of the structure-activity relationships discussed above. The primary goal is to create molecules that bind with high affinity and selectivity to the intended target, thereby maximizing therapeutic efficacy and minimizing off-target effects.

Key principles in the rational design of these inhibitors include:

Target-Based Design : Utilizing the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or homology modeling, to design ligands that fit snugly into the active site. Molecular docking simulations are a powerful tool in this approach, allowing for the virtual screening of potential ligands and the prediction of their binding modes. mdpi.com

Structure-Based SAR : Systematically modifying the lead compound, this compound, and evaluating the impact of these changes on biological activity. This iterative process of design, synthesis, and testing allows for the refinement of the pharmacophore model and the optimization of key interactions.

Fragment-Based Design : Identifying small molecular fragments that bind to specific sub-pockets of the enzyme's active site and then linking them together to create a more potent and selective inhibitor. This approach can be particularly useful for identifying novel binding motifs.

Physicochemical Property Optimization : Modifying the structure to improve drug-like properties, such as solubility and metabolic stability, without compromising biological activity. nih.gov For example, introducing polar functional groups can enhance aqueous solubility. nih.gov

By applying these principles, researchers can rationally design novel analogs of this compound with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of more effective therapeutic agents. The design of D3R-selective ligands, for instance, often leverages the unique features of the D3R binding pocket to achieve high selectivity over related receptors. mdpi.com

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target.

While specific molecular docking studies targeting 3-(Cyclohexylmethoxy)benzoic acid are not prominently detailed in publicly available literature, the binding modes of similar 2,5-substituted benzoic acid derivatives have been explored. nih.gov These studies provide a predictive framework for how this compound would likely interact with a protein's binding pocket.

The predicted binding mode for benzoic acid derivatives often involves the carboxyl group forming critical hydrogen bonds with specific amino acid residues, such as Arginine, within the receptor's active site. nih.gov This interaction typically anchors the ligand in place. The remainder of the molecule, in this case, the cyclohexylmethoxy group, would be positioned within the binding pocket, likely forming hydrophobic interactions. The bulky and non-polar cyclohexyl ring is well-suited to occupy hydrophobic pockets, which are common features in the binding sites of many proteins. nih.gov

The binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the strength of the interaction. Lower negative values typically indicate a stronger, more favorable binding interaction. dergipark.org.tr For example, docking studies on various benzoic acid derivatives against the SARS-CoV-2 main protease have shown a range of docking scores, illustrating how different substituents affect binding affinity. nih.gov

Table 1: Illustrative Binding Affinity Data for Benzoic Acid Derivatives (Note: This table presents example data for analogous compounds to illustrate typical results from docking studies, as specific data for this compound is not available.)

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Gallic Acid | SARS-CoV-2 3C-like proteinase | -38.31 | GLU166, HIS163, SER144 |

| Boceprevir (Reference) | SARS-CoV-2 3C-like proteinase | -63.95 | CYS145, SER144, HIS41 |

| Compound 23 (a 2,5-substituted benzoic acid) | Bfl-1 Protein | Not specified (Ki = 73 nM) | Arg88 |

This table is for illustrative purposes and shows data from various sources to demonstrate the type of information generated from molecular docking simulations. nih.govnih.govnih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzoic acid derivatives, the key pharmacophoric features typically include a hydrogen bond acceptor (the carboxyl oxygen) and a hydrophobic region. nih.gov In this compound, the carboxyl group serves as the primary hydrogen-bonding feature, while the cyclohexylmethoxy tail provides a significant hydrophobic feature.

Molecular docking can also help identify if a compound is likely to bind to an orthosteric site (the primary active site) or an allosteric site (a secondary site on the protein). By docking the ligand to a model of the entire protein, it is possible to predict binding locations outside of the main active site. Binding to an allosteric site can modulate the protein's activity without directly competing with the endogenous substrate.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. It is a common method for calculating a molecule's properties and predicting its reactivity. researchgate.netvjst.vn

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. scispace.com For aromatic carboxylic acids, DFT calculations are routinely used to determine these energy values. researchgate.net While specific calculations for this compound are not published, studies on similar molecules like benzoic acid provide a reference for the expected values. vjst.vn

Table 2: Illustrative Frontier Orbital Energies for Benzoic Acid (Note: This data is for the parent benzoic acid molecule and serves as an example of results obtained from DFT calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -9.60 |

| LUMO Energy | -0.72 |

This table is for illustrative purposes. The values are representative of those obtained for aromatic carboxylic acids using HyperChem programming. scispace.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the electron density surface, using colors to indicate different potential values. Red typically signifies regions of negative electrostatic potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.de Green represents areas of neutral potential.

For this compound, an MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxyl group, as they are the most electronegative atoms in the molecule. nih.gov This region would be the primary site for interactions with positive charges, such as hydrogen bonding. The cyclohexyl and phenyl rings would show areas of relatively neutral (green) to slightly positive (blue) potential, consistent with their hydrocarbon nature. researchgate.net MEP analysis is valuable for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.netnih.gov

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to further quantify the molecule's behavior. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone. researchgate.net

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the molecule's polarizability.

Table 3: Illustrative Chemical Reactivity Descriptors (Note: This table demonstrates the type of data derived from DFT calculations for a generic benzoic acid derivative. Specific values for this compound are not available.)

| Descriptor | Formula | Definition |

|---|---|---|

| Ionization Potential | I ≈ -E(HOMO) | Energy to remove an electron. |

| Electron Affinity | A ≈ -E(LUMO) | Energy released when adding an electron. |

| Electronegativity | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Currently, there is a notable absence of publicly available research specifically detailing molecular dynamics (MD) simulations for this compound. While MD simulations are a powerful tool for understanding the conformational landscape and stability of molecules, dedicated studies on this particular compound have not been reported in the accessible scientific literature.

Applications in Advanced Materials and Delivery Systems Research

Incorporation into Dendrimeric Structures for Functional Materials

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. Their unique structure, featuring a central core, repeating branching units, and a high density of surface functional groups, makes them ideal candidates for use as carriers in drug delivery and other functional materials. nih.govnih.gov The incorporation of molecules like 3-(Cyclohexylmethoxy)benzoic acid onto or within dendrimers can modify their physicochemical properties and create sophisticated functional systems.

The benzoic acid moiety can interact with dendrimers through several mechanisms. In polyamidoamine (PAMAM) dendrimers, for instance, the terminal primary amine groups and internal tertiary amine groups are available for interaction. nih.gov Benzoic acid derivatives can form stable complexes through electrostatic interactions with these ionizable amine groups. nih.gov Alternatively, the carboxylic acid can be covalently conjugated to the dendrimer's surface groups, such as hydroxyl or amine groups, via ester or amide linkages, respectively. google.com

| Interaction Type | Dendrimer Functional Group | Compound Functional Group | Resulting Linkage/Complex | Primary Application |

|---|---|---|---|---|

| Covalent Conjugation | Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide Bond | Stable prodrugs, functional surface modification |

| Covalent Conjugation | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Ester Bond | Biodegradable linkages, controlled release |

| Non-Covalent Interaction | Tertiary Amines (internal) | Carboxylic Acid (-COOH) | Electrostatic (Ion-Pair) Complex | Encapsulation of guest molecules, pH-responsive release |

Ligand in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. dntb.gov.ua The choice of the organic ligand is crucial as it dictates the resulting MOF's topology, pore size, and chemical functionality, which in turn govern its applications in areas like gas storage, separation, and catalysis. dntb.gov.uamdpi.com

Carboxylic acids, particularly benzoic acid derivatives, are among the most common and versatile ligands used in MOF synthesis. rsc.orgnih.gov The carboxylate group readily coordinates with metal centers to form stable, extended networks. This compound, as a monodentate carboxylic acid ligand, could be used to synthesize new MOF structures. The bulky and hydrophobic cyclohexylmethoxy group would project into the pores of the framework, imparting a non-polar character to the internal surface.

This functionalization could be highly beneficial for specific applications. For instance, the resulting hydrophobic pores could show enhanced selectivity for the adsorption of non-polar molecules over polar ones. The aliphatic nature of the cyclohexyl group offers different properties compared to commonly used aromatic linkers, such as increased conformational freedom. dntb.gov.ua The synthesis of such MOFs typically involves solvothermal methods, where the metal salt and the organic ligand are heated in a high-boiling-point solvent like N,N-dimethylformamide (DMF). nih.gov

| Ligand (Benzoic Acid Derivative) | Metal Ion/Cluster | Resulting MOF Example | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | Co(II), Mn(II) | {[M(O₂CC₆H₄O)(DMF)]₂}n | nih.gov |

| 4,4'-Oxybis(benzoic acid) | Co(II) | [Co₆(oba)₄(Hatz)(atz)(H₂O)₂(μ₃-OH)₂(μ₂-OH)]·H₂O | rsc.org |

| 3,5-(4-carboxybenzyloxy)benzoic acid | Ce(III), Nd(III), Cu(II) | [Ce(L)(DMA)(H₂O)]n, [Cu₂(OH)(L)]n | rsc.org |

Research on Prodrug Formulations and Activation Mechanisms

A significant challenge in drug development is overcoming poor membrane permeability and low bioavailability of active pharmaceutical ingredients. The prodrug approach is a well-established strategy to address these issues. A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug. nih.gov

Once inside the cell, the prodrug is activated by ubiquitous intracellular enzymes called esterases, which hydrolyze the ester bond to release the active carboxylic acid. nih.gov This strategy has been effectively explored for various benzoic acid derivatives. For instance, studies have shown that benzoic acid esters can act as prodrugs in the treatment of tuberculosis, where the ester form facilitates entry into Mycobacterium tuberculosis bacilli before being hydrolyzed by mycobacterial esterases to the active acid. nih.gov The rate of hydrolysis and subsequent release of the active drug can be tuned by modifying the alcohol portion of the ester.

| Property | This compound (Parent Drug) | Hypothetical Ethyl Ester Prodrug |

|---|---|---|

| Key Functional Group | Carboxylic Acid (-COOH) | Ester (-COOCH₂CH₃) |

| Polarity | Higher | Lower |

| Lipophilicity | Lower | Higher |

| Cell Membrane Permeability | Lower | Higher (via passive diffusion) |

| Activation Requirement | None (already active) | Required (enzymatic hydrolysis by esterases) |

Analytical Derivatization for Enhanced Detection and Quantification

Accurate quantification of compounds in complex biological or environmental samples often requires analytical methods with high sensitivity and selectivity, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Carboxylic acids like this compound can be challenging to analyze directly due to their polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity. colostate.edu

Analytical derivatization is a technique used to convert an analyte into a product with improved properties for analysis. For carboxylic acids, this typically involves converting the -COOH group into an ester. colostate.edu

For GC Analysis: Derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) is essential. This reduces the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC. colostate.edu

For HPLC Analysis: While HPLC can handle polar compounds, detection can be a challenge if the molecule lacks a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). Derivatization can be used to attach a tag with strong UV absorbance or fluorescence properties. This significantly enhances the sensitivity of the detection method, allowing for quantification at much lower concentrations. mdpi.com

Common derivatization reactions for carboxylic acids involve esterification using reagents that introduce a detectable tag. For example, reacting the acid with a fluorescent reagent like a bromomethylcoumarin in the presence of a catalyst can yield a highly fluorescent ester, enabling sensitive detection by HPLC with a fluorescence detector. mdpi.com

| Analytical Technique | Purpose of Derivatization | Type of Derivative | Example Reagent |

|---|---|---|---|

| Gas Chromatography (GC) | Increase volatility, improve peak shape | Methyl Esters | BF₃/Methanol (B129727) |

| Gas Chromatography (GC) | Increase volatility, thermal stability | Silyl Esters | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| HPLC-Fluorescence | Introduce a fluorescent tag for high sensitivity | Fluorescent Esters | 4-Bromomethyl-7-methoxycoumarin (BrMMC) |

| HPLC-UV | Introduce a UV-absorbing tag | Phenacyl Esters | Phenacyl bromide |

Future Research Directions and Translational Perspectives

Development of Novel Research Tools and Probes

To elucidate the mechanism of action and identify the specific cellular binding partners of 3-(Cyclohexylmethoxy)benzoic acid, the development of specialized molecular probes is essential. These tools are designed to interact with and report on the compound's behavior within a biological system.

Tagged Analogs for Target Identification:

The synthesis of tagged versions of this compound, such as biotinylated or isotopically labeled derivatives, would be a significant step forward. Biotin is a small molecule that can be attached to a compound of interest, allowing for its capture and the identification of its binding proteins through techniques like affinity purification followed by mass spectrometry. For instance, a biotin-tagged probe could be incubated with cell lysates, and the resulting complex of the probe and its protein target could be pulled down using streptavidin beads.

Fluorescent Probes for Cellular Imaging:

Fluorescently labeled analogs of this compound would enable real-time visualization of its subcellular localization and dynamics. The attachment of a fluorophore, a molecule that emits light upon excitation, would allow researchers to track the compound's journey within a cell using advanced microscopy techniques. The design of such probes requires careful consideration to ensure that the fluorescent tag does not interfere with the compound's biological activity.

Photoaffinity Probes for Covalent Capture:

Photoaffinity labeling is a powerful technique for irreversibly capturing the binding partners of a small molecule. This involves incorporating a photoreactive group into the structure of this compound. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues of the target protein, enabling its unambiguous identification.

| Probe Type | Tag/Modification | Application | Potential Information Gained |

| Tagged Analog | Biotin | Affinity Purification, Target Identification | Identity of direct protein binding partners |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular Imaging, Localization Studies | Subcellular distribution and dynamics |

| Photoaffinity Probe | Photoreactive group (e.g., azido, benzophenone) | Covalent Capture of Target Proteins | Precise identification of binding site residues |

Exploration of New Biological Targets and Pathways

While the primary biological targets of this compound may be under investigation, there is a vast landscape of unexplored potential. Future research should aim to identify novel targets and the downstream signaling pathways modulated by this compound.

Chemical Proteomics Approaches:

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive chemical probes to map the active sites of entire enzyme families. This approach could be adapted to develop probes based on the this compound scaffold to identify novel enzyme targets in their native cellular environment.

Investigating Off-Target Effects: